molecular formula C16H19N3O4 B6101858 3-Methyl-4-(2,3,4-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

3-Methyl-4-(2,3,4-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

Cat. No.: B6101858
M. Wt: 317.34 g/mol
InChI Key: CDULJVHPYVRJOQ-UHFFFAOYSA-N
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Description

3-Methyl-4-(2,3,4-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a synthetic compound that features a pyrazolo[3,4-B]pyridin-6-one core with a 2,3,4-trimethoxyphenyl group attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-methyl-4-(2,3,4-trimethoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-8-13-10(7-12(20)17-16(13)19-18-8)9-5-6-11(21-2)15(23-4)14(9)22-3/h5-6,10H,7H2,1-4H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDULJVHPYVRJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC(=O)NC2=NN1)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2,3,4-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Cyclization: The intermediate formed is then cyclized to form the pyrazolo[3,4-B]pyridin-6-one core.

    Substitution: The 2,3,4-trimethoxyphenyl group is introduced via a substitution reaction, often using a suitable halide derivative and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2,3,4-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2,3,4-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A natural product that also inhibits tubulin polymerization.

    Podophyllotoxin: Another tubulin inhibitor used in cancer treatment.

    Combretastatin: A synthetic compound with a similar mechanism of action.

Uniqueness

3-Methyl-4-(2,3,4-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is unique due to its specific structural features that allow for potent and selective inhibition of its molecular targets. Its trimethoxyphenyl group enhances its binding affinity and biological activity compared to other similar compounds .

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